
Methyl 4-chloroquinazoline-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-chloroquinazoline-5-carboxylate is an organic compound with the molecular formula C({10})H({7})ClN({2})O({2}) It is a derivative of quinazoline, a bicyclic compound that contains a benzene ring fused to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-chloroquinazoline-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-chloroanthranilic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate ester, which then cyclizes to form the quinazoline ring.
Starting Materials: 4-chloroanthranilic acid, methanol, thionyl chloride.
Reaction Conditions: The reaction is typically carried out under reflux conditions, with the temperature maintained around 60-80°C.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-chloroquinazoline-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinazoline-5-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or primary amines in solvents like ethanol or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})).
Major Products
Nucleophilic Substitution: Substituted quinazoline derivatives.
Oxidation: Quinazoline-5-carboxylic acid.
Reduction: Dihydroquinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, methyl 4-chloroquinazoline-5-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Quinazoline derivatives are known for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound serves as a precursor for the synthesis of these bioactive compounds.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its stability and reactivity make it suitable for various applications, including the formulation of specialty chemicals.
Wirkmechanismus
The mechanism of action of methyl 4-chloroquinazoline-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinazoline ring system can bind to active sites, inhibiting or activating biological pathways. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2,4-dichloroquinazoline-5-carboxylate: Another quinazoline derivative with two chlorine atoms, offering different reactivity and biological activity.
Quinazoline-5-carboxylic acid: The carboxylic acid form, which can be further modified to create various derivatives.
4-Chloroquinazoline: A simpler compound lacking the carboxylate group, used in different synthetic applications.
Uniqueness
Methyl 4-chloroquinazoline-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chlorine atom and a carboxylate ester group allows for versatile reactivity, making it a valuable intermediate in synthetic chemistry and drug development.
Eigenschaften
Molekularformel |
C10H7ClN2O2 |
|---|---|
Molekulargewicht |
222.63 g/mol |
IUPAC-Name |
methyl 4-chloroquinazoline-5-carboxylate |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-10(14)6-3-2-4-7-8(6)9(11)13-5-12-7/h2-5H,1H3 |
InChI-Schlüssel |
KBQGZBRMHAHOFK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C2C(=CC=C1)N=CN=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


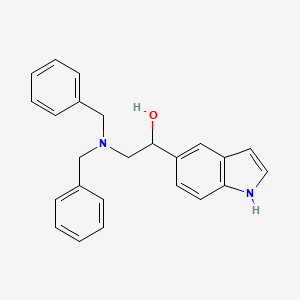

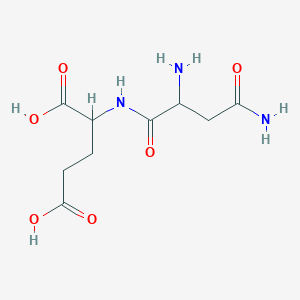


![1-([4-((2S)Pyrrolidin-2-YL)phenyl]sulfonyl)-4-chlorobenzene](/img/structure/B12097532.png)

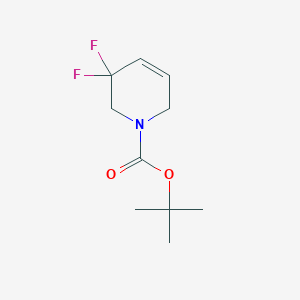
![3-(1H-imidazol-5-yl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoic acid](/img/structure/B12097565.png)
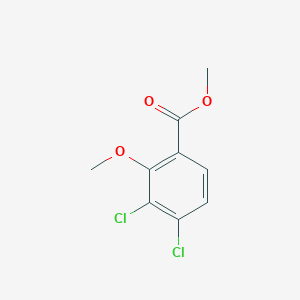
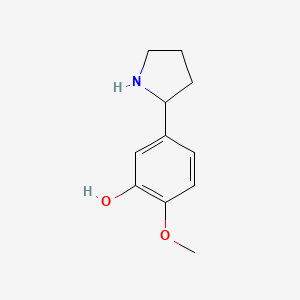
![6-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12097582.png)
![2,4-Dichloro-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one](/img/structure/B12097593.png)

